2,3-Dihydro-5-methylfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-5-3-2-4-6-5/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCWDXXJMUHZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164066 | |

| Record name | 2,3-Dihydro-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-15-6 | |

| Record name | 2,3-Dihydro-5-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1487-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5-methylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-5-METHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y543M5WR3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dihydro-5-methylfuran

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 2,3-Dihydro-5-methylfuran (CAS No. 1487-15-6), a heterocyclic compound of interest in various chemical research and development sectors. As a substituted dihydrofuran, it functions as an enol ether, a structural motif that dictates much of its chemical behavior. This document consolidates critical data on its molecular identity, physical characteristics, spectroscopic signature, reactivity, and safe handling protocols. The guide is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical insights into the experimental analysis of this compound. All data and protocols are substantiated by authoritative sources to ensure scientific integrity.

Introduction: The Significance of the Dihydrofuran Moiety

The dihydrofuran ring system is a vital five-membered heterocyclic motif prevalent in numerous natural products and serves as a versatile intermediate in organic synthesis.[1] The unique electronic and structural characteristics of these cyclic enol ethers make them valuable building blocks for constructing more complex molecular architectures.[1] 2,3-Dihydro-5-methylfuran, also known as 4,5-Dihydrosylvan, is a specific derivative within this class.[2][3] Its properties are foundational to its application, whether as a starting material, a reference standard, or a fragment in larger molecular designs. Understanding its physicochemical profile—from its volatility and density to its spectroscopic fingerprints—is paramount for its effective use and manipulation in a laboratory setting.

Molecular and Chemical Identity

The unambiguous identification of a chemical compound relies on a standardized set of descriptors. 2,3-Dihydro-5-methylfuran is a colorless, volatile liquid.[4] Its fundamental identity is captured by its molecular formula, structure, and various registry numbers.

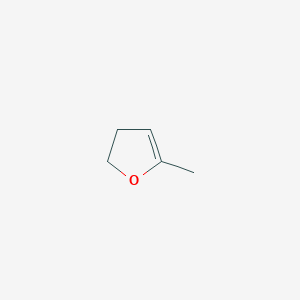

Caption: Chemical structure of 5-methyl-2,3-dihydrofuran.

Table 1: Chemical Identifiers for 2,3-Dihydro-5-methylfuran

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-methyl-2,3-dihydrofuran | [2] |

| CAS Number | 1487-15-6 | [2][3] |

| Molecular Formula | C₅H₈O | [2] |

| Molecular Weight | 84.12 g/mol | [2] |

| InChI | 1S/C5H8O/c1-5-3-2-4-6-5/h3H,2,4H2,1H3 | |

| InChIKey | BGCWDXXJMUHZHE-UHFFFAOYSA-N | |

| SMILES | CC1=CCCO1 | |

| EC Number | 216-067-6 |

| Synonyms | 4,5-Dihydro-2-methylfuran, 4,5-Dihydrosylvan |[2][3] |

Core Physicochemical Properties

The physical properties of a compound govern its behavior in various environments and determine appropriate handling, separation, and purification techniques. 2,3-Dihydro-5-methylfuran is a highly flammable liquid, a fact underscored by its low flash point.[2] Its boiling point indicates significant volatility, requiring careful handling to prevent evaporation and inhalation.

Table 2: Summary of Physicochemical Data

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Form | Liquid | Ambient | [4] |

| Boiling Point | 82 °C | at 1 atm (lit.) | [4] |

| Density | 0.922 g/mL | at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.432 | at 20 °C (lit.) | [4] |

| Flash Point | -12 °C (10.4 °F) | closed cup |

| LogP (o/w) | 1.13 | (estimated) |[5] |

Spectroscopic Characterization

Structural elucidation and purity assessment rely heavily on spectroscopic methods. The combination of Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive and definitive characterization of 2,3-Dihydro-5-methylfuran.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is ideal for analyzing volatile compounds like 2,3-Dihydro-5-methylfuran.[2] The electron ionization (EI) mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight of 84.12.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2,3-Dihydro-5-methylfuran, key characteristic absorptions would include:

-

C-O-C Stretch: Strong absorptions typical for ethers.

-

C=C Stretch: A distinct band for the enol ether double bond.

-

C-H Stretch: Bands corresponding to both sp² (vinylic) and sp³ (aliphatic) C-H bonds.

-

CH₃ Bending: Characteristic vibrations for the methyl group.

Spectra are available from various sources, including neat (FTIR) and vapor phase techniques.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is one of the most powerful tools for elucidating the precise structure. The expected proton signals for 2,3-Dihydro-5-methylfuran would be:

-

A singlet or narrow multiplet for the methyl protons (CH₃).

-

A triplet or multiplet for the vinylic proton adjacent to the double bond.

-

Two distinct multiplets for the two non-equivalent methylene groups (CH₂) in the dihydrofuran ring, likely showing characteristic splitting patterns due to coupling with each other and adjacent protons.

Sigma-Aldrich and other databases confirm the availability of ¹H NMR spectral data for this compound.[2]

Experimental Protocol: GC-MS Analysis

To ensure the identity and purity of 2,3-Dihydro-5-methylfuran, a validated analytical method is essential. GC-MS is the industry-standard technique for this purpose.

Objective: To confirm the identity and assess the purity of a sample of 2,3-Dihydro-5-methylfuran.

Methodology Rationale: Gas Chromatography (GC) is chosen for its ability to separate volatile components of a mixture based on their boiling points and interactions with the stationary phase. Mass Spectrometry (MS) provides definitive identification based on the mass-to-charge ratio and fragmentation pattern of the eluted compound.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the 2,3-Dihydro-5-methylfuran sample (e.g., 100 ppm) in a high-purity volatile solvent such as dichloromethane or hexane.

-

Instrument Setup (GC):

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet: Set to Split mode (e.g., 50:1 split ratio) with a temperature of 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

-

Instrument Setup (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Data Acquisition: Start the data acquisition software simultaneously with the injection.

-

Data Analysis:

-

Identify the peak corresponding to 2,3-Dihydro-5-methylfuran based on its retention time.

-

Extract the mass spectrum for this peak.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm identity.[3]

-

Calculate purity by integrating the peak area and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.

-

Caption: Standard workflow for GC-MS analysis of a volatile compound.

Reactivity and Stability

The reactivity of 2,3-Dihydro-5-methylfuran is largely defined by its enol ether functionality. This group is susceptible to hydrolysis under acidic conditions. The double bond can undergo various addition reactions. For the parent compound, 2,3-dihydrofuran, it is known to undergo lithiation upon treatment with butyl lithium, creating a versatile intermediate.[6]

Stability and Storage:

-

Storage Temperature: The recommended storage temperature is 2-8°C to minimize evaporation and potential degradation.

-

Atmosphere: For long-term stability, storage under an inert atmosphere like nitrogen is advisable to prevent oxidation.

-

Incompatibilities: It should be stored away from strong acids, bases, and oxidizing agents.[7]

Safety and Handling

Proper safety protocols are critical when working with 2,3-Dihydro-5-methylfuran due to its high flammability and potential for irritation.

-

GHS Classification: The compound is classified as a highly flammable liquid and vapor (H225).[2]

-

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.

Conclusion

2,3-Dihydro-5-methylfuran is a volatile, flammable heterocyclic compound with a well-defined physicochemical and spectroscopic profile. Its identity is best confirmed through a combination of GC-MS, NMR, and IR spectroscopy. The enol ether moiety is the primary determinant of its chemical reactivity. Strict adherence to safety protocols, including storage in a cool, well-ventilated area away from ignition sources, is mandatory for its safe handling and use in research and development.

References

- Sigma-Aldrich. (n.d.). 2,3-Dihydro-5-methylfuran, 97%.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15145, 2,3-Dihydro-5-methylfuran.

- Sigma-Aldrich. (n.d.). 2,3-Dihydro-5-methylfuran 97 1487-15-6.

- Sigma-Aldrich. (n.d.). 2,3-Dihydro-5-methylfuran 97 1487-15-6 Properties.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66751498, 2,5-Dihydroxy-methylfuran.

- NIST. (n.d.). Furan, 2,3-dihydro-5-methyl-. NIST Chemistry WebBook.

- Wikipedia. (n.d.). 2,3-Dihydrofuran.

- SIELC Technologies. (n.d.). 2,3-Dihydro-5-methylfuran.

- Ramsauer, B., et al. (2024). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Journal of Agricultural and Food Chemistry.

- CDH Fine Chemical. (n.d.). Safety Data Sheet - 2-Methylfuran.

- Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans.

- Fisher Scientific. (2025). Safety Data Sheet - 2,3-Dihydrofuran.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18522, Dihydro-2-methyl-3(2H)-furanone.

- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans.

- Cheméo. (n.d.). Chemical Properties of 2(3H)-Furanone, dihydro-5-methyl- (CAS 57129-69-8).

- SpectraBase. (n.d.). 5-Methyl-2,3-dihydrofuran - Optional[MS (GC)] - Spectrum.

- ResearchGate. (n.d.). Synthesis of 2,3-dihydrofurans.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.

- Benchchem. (n.d.). 2,3-Dihydro-5-methylfuran | 1487-15-6.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Furan, 2,3-dihydro-5-methyl- [webbook.nist.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 2,3-Dihydro-5-methylfuran | SIELC Technologies [sielc.com]

- 6. 2,3-Dihydrofuran - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of 2,3-Dihydro-5-methylfuran from Biomass: A Two-Step Approach

Abstract: The transition to a bio-based economy necessitates the development of efficient catalytic routes to convert lignocellulosic biomass into valuable platform chemicals and fuels.[1] Furanic compounds, derived from the dehydration of C5 and C6 sugars, are cornerstone platform molecules in this endeavor.[2][3] This guide focuses on the synthesis of 2,3-Dihydro-5-methylfuran (DHMF), a heterocyclic compound with potential as a specialty chemical. Unlike more common furanics like 2-methylfuran (2-MF) or 2,5-dimethylfuran (DMF), the direct, high-yield synthesis of DHMF remains a significant research challenge. This document provides a comprehensive overview of the most viable synthetic strategy: a two-step conversion beginning with the well-established production of 2-methylfuran from biomass-derived furfural, followed by an exploration of the nuanced and challenging selective partial hydrogenation required to yield the target 2,3-dihydro isomer. This guide is intended for researchers and chemical professionals engaged in sustainable chemistry and catalyst development.

Part 1: The Established Pathway: From Lignocellulose to 2-Methylfuran

The logical and most developed route to any substituted furan derivative begins with the primary platform chemicals readily accessible from biomass: furfural (from C5 sugars) and 5-hydroxymethylfurfural (HMF) (from C6 sugars). For the synthesis of 2,3-Dihydro-5-methylfuran, the key intermediate is 2-methylfuran (2-MF), which is produced with high efficiency from furfural.

Furfural Production from Hemicellulose

Lignocellulosic biomass is primarily composed of cellulose, hemicellulose, and lignin. The hemicellulose fraction, rich in pentosans (polymers of C5 sugars like xylose), is the feedstock for furfural.[3] This conversion is achieved through acid-catalyzed dehydration, a mature technology in biorefining.

Catalytic Upgrading of Furfural to 2-Methylfuran (2-MF)

The conversion of furfural to 2-MF is a selective hydrodeoxygenation reaction. The process must be carefully controlled to hydrogenate the aldehyde group and subsequently cleave the resulting hydroxyl group (hydrogenolysis) without saturating the aromatic furan ring.[4]

Mechanism Rationale: The accepted reaction pathway proceeds in two main steps:

-

Hydrogenation of the Carbonyl Group: The aldehyde group of furfural is first hydrogenated to form an intermediate, furfuryl alcohol.

-

Hydrogenolysis of the C-OH Bond: The C-OH bond of the furfuryl alcohol intermediate is then cleaved, with the oxygen atom being removed as water, to yield 2-methylfuran.

A variety of heterogeneous catalysts have been developed for this transformation, with catalyst choice being the primary determinant of selectivity and efficiency.

-

Copper-Based Catalysts: Copper catalysts (e.g., Cu/Al2O3, Cu-Fe alloys) are widely used due to their high selectivity for the C=O bond hydrogenation and subsequent hydrogenolysis, while exhibiting lower activity for ring hydrogenation.[5][6] They represent a cost-effective option compared to noble metals.

-

Noble Metal Catalysts: Catalysts based on iridium (Ir), ruthenium (Ru), and palladium (Pd) often show superior activity.[7][8] For instance, carbon-supported iridium (Ir/C) has demonstrated exceptional selectivity (up to 95%) for 2-MF at relatively mild H₂ pressures.[9] The bifunctional nature of some catalysts, possessing both metal (e.g., Ru) and Lewis acid sites (e.g., RuOx), is key to activating the C-OH bond for efficient hydrogenolysis.[7]

The overall workflow from biomass to the 2-MF intermediate is depicted below.

Caption: Overall synthetic pathway from biomass to 2,3-Dihydro-5-methylfuran.

Data Summary: Catalyst Performance in 2-MF Synthesis

| Catalyst System | Support | Temp. (°C) | H₂ Pressure | Solvent | Furfural Conv. (%) | 2-MF Selectivity (%) | Reference |

| 5% Ir/C | Carbon | 220 | 100 psig | 1,4-Dioxane | 100 | 95 | [9] |

| Cu-Ni/Al₂O₃ | Alumina | 230 | N/A (Transfer) | 2-Propanol | ~100 | 65 | [5] |

| Ni-Fe | Silica | 220 | 4 MPa | n-Hexane | 100 | 90.1 | [10] |

| Cu/AC | Act. Carbon | 400-500 | Atmos. | Vapor Phase | ~100 | 92 | [11] |

| Ni/BC | Biochar | 180 | 30 bar | Tetralin | >95 | ~75 | [4] |

Experimental Protocol: Synthesis of 2-MF via Furfural Hydrogenation

This protocol is a representative example based on common literature procedures for lab-scale synthesis.

Objective: To synthesize 2-methylfuran from furfural using a 5% Ir/C catalyst.

Materials:

-

Furfural (freshly distilled)

-

5% Iridium on activated carbon (Ir/C) catalyst

-

1,4-Dioxane (anhydrous)

-

High-pressure batch reactor (e.g., Parr autoclave) with magnetic stirring and temperature control

-

Hydrogen (H₂) gas cylinder and regulator

-

Gas chromatograph with a mass spectrometer (GC-MS) for analysis

Procedure:

-

Reactor Loading: To a clean, dry glass liner for the autoclave, add the 5% Ir/C catalyst (e.g., 50 mg). Add 1,4-Dioxane (e.g., 50 mL) followed by furfural (e.g., 5 mmol).

-

Reactor Assembly: Place the liner inside the steel autoclave. Seal the reactor according to the manufacturer's instructions.

-

Inerting: Purge the reactor 3-5 times with nitrogen (N₂) to remove air, followed by 3-5 purges with hydrogen (H₂) to ensure an H₂ atmosphere.

-

Pressurization: Pressurize the reactor to the desired initial H₂ pressure (e.g., 100 psig) at room temperature.

-

Reaction: Begin vigorous stirring (e.g., 1000 RPM) and heat the reactor to the target temperature (e.g., 220 °C). Monitor the reactor pressure; a pressure drop indicates H₂ consumption. Maintain the reaction for the desired time (e.g., 4-6 hours).

-

Cooldown & Depressurization: After the reaction period, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess H₂ in a fume hood.

-

Product Recovery: Open the reactor, remove the liner, and filter the reaction mixture to separate the catalyst. The filtrate contains the product.

-

Analysis: Analyze the liquid product using GC-MS to determine the conversion of furfural and the selectivity towards 2-methylfuran and other byproducts. Use an internal standard for quantification.

Part 2: The Frontier Challenge: Selective Hydrogenation of 2-MF to 2,3-Dihydro-5-methylfuran

The synthesis of 2,3-Dihydro-5-methylfuran requires the selective hydrogenation of only the C2=C3 double bond of the 2-methylfuran ring, leaving the C4=C5 double bond and the furanic ether structure intact. This is a formidable challenge due to the thermodynamics of the reaction.

Causality of the Challenge: The initial hydrogenation step breaks the aromaticity of the furan ring. The resulting dihydro- intermediate is often more reactive towards further hydrogenation than the starting material. Consequently, the reaction tends to proceed rapidly to the fully saturated 2-methyltetrahydrofuran (MTHF), a valuable biofuel and solvent in its own right.[12][13] Preventing this over-hydrogenation is the central problem.

Caption: Competing reaction network in the hydrogenation of 2-methylfuran.

Plausible Catalytic Strategies for Selectivity Control

Achieving the partial hydrogenation of 2-MF requires precise control over catalyst properties and reaction conditions to manipulate the relative reaction rates (k1, k2 vs. k3, k4, k_open).

-

Catalyst Design:

-

Geometric Effects: The arrangement of atoms on the catalyst surface can influence how the 2-MF molecule adsorbs. Creating catalysts with specific site ensembles that favor the adsorption of one double bond over the other, or that hinder the subsequent adsorption of the dihydro- intermediate, is a key strategy. This can be achieved by using bimetallic catalysts where a second, less active metal (like Ga or Sn) is used to disrupt large, contiguous arrays of the primary active metal (like Ni or Pt).[14]

-

Electronic Effects: Modifying the electronic properties of the active metal by alloying or through strong metal-support interactions can tune the binding strength of the reactants and intermediates. A weaker binding of the dihydro- intermediate could promote its desorption before it can be further hydrogenated.

-

-

Reaction Condition Optimization:

-

Low Temperature and Pressure: Operating at lower temperatures and H₂ pressures reduces the overall hydrogenation activity, providing a larger kinetic window to isolate the intermediate product before over-hydrogenation occurs.

-

Solvent Effects: The choice of solvent can influence substrate-catalyst interactions and hydrogen availability at the catalyst surface, thereby affecting selectivity.

-

-

Alternative Hydrogenation Methods:

-

Electrocatalytic Hydrogenation (ECH): ECH offers a promising alternative to thermocatalytic routes. By precisely controlling the applied electrode potential, one can finely tune the reducing power of the system.[15] This allows for targeting the reduction potential of a specific functional group, potentially enabling the selective hydrogenation of one double bond while leaving the other untouched. This method has been explored for furanic compounds, showing its potential for controlling selectivity.[16]

-

Mechanistic Considerations for Future Research

The hydrogenation of furan on metal surfaces is thought to proceed via a Horiuti-Polanyi mechanism, involving the stepwise addition of adsorbed hydrogen atoms to the adsorbed furan ring. The initial orientation of the 2-MF molecule on the catalyst surface is critical. Adsorption can occur either flat (π-adsorption of the ring) or through the oxygen atom. For ring hydrogenation, flat adsorption is required. Designing a catalyst that forces a specific, tilted adsorption geometry could be a viable path toward selectively exposing only the C2=C3 bond to active hydrogen species.

Conclusion and Future Outlook

The synthesis of 2,3-Dihydro-5-methylfuran from biomass is a compelling research target that exemplifies the next frontier in biorefinery catalysis. While the pathway from biomass to the key intermediate, 2-methylfuran, is well-established and highly efficient, the subsequent step of selective partial hydrogenation is a significant scientific challenge. Overcoming the thermodynamic drive toward the fully saturated product, 2-methyltetrahydrofuran, requires a departure from conventional hydrogenation catalysts and conditions.

Future research should focus on the rational design of catalysts with precisely controlled geometric and electronic properties to manipulate adsorption and reaction kinetics. The exploration of advanced methods like electrocatalytic hydrogenation holds considerable promise for achieving the required level of selectivity. Success in this area will not only provide a sustainable route to a novel chemical but will also generate fundamental insights applicable to the selective transformation of other biomass-derived platform molecules.

References

-

Bielski, R., & Gryglewicz, G. (2022). Furan platform chemicals beyond fuels and plastics. Green Chemistry. [Link]

-

Gramblička, M., et al. (2021). Ecotoxicological assessment of biomass-derived furan platform chemicals using aquatic and terrestrial bioassays. Environmental Science: Processes & Impacts. [Link]

-

Wang, X., et al. (2020). Selective Hydrogenolysis and Hydrogenation of Furfuryl Alcohol in the Aqueous Phase Using Ru–Mn-Based Catalysts. Industrial & Engineering Chemistry Research. [Link]

-

Jadhav, A. H., et al. (2023). An Overview on Production of Lignocellulose-Derived Platform Chemicals Such as 5-Hydroxymethyl Furfural, Furfural, Protocatechuic Acid. MDPI. [Link]

-

Kucherov, F. A., Romashov, L. V., & Ananikov, V. P. (2018). Chemical Transformations of Biomass-Derived C6-Furanic Platform Chemicals for Sustainable Energy Research, Materials Science, and Synthetic Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]

-

Date, N. S., et al. (2018). Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts. Green Chemistry. [Link]

-

Gilkey, M. J., et al. (2015). Mechanistic Insights into Metal Lewis Acid-Mediated Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran. ACS Catalysis. [Link]

-

Jadhav, A. H., et al. (2023). Bio-based feedstocks into platform chemicals and their application. ResearchGate. [Link]

-

Hess, C. R., et al. (2022). Exploring the electrochemical ring hydrogenation of furanic compounds. Green Chemistry. [Link]

-

AIChE Proceedings. (2014). (693d) A High Selective Catalyst for Hydrogenation of 2-Methylfuran to 2-Methyltetrahydrofuran. AIChE. [Link]

-

Lu, P., et al. (2017). Selective Hydrogenation of 2‐Methylfuran and 2,5‐Dimethylfuran over Atomic Layer Deposited Platinum Catalysts on Multiwalled Carbon Nanotube and Alumina Supports. ChemCatChem. [Link]

-

Mariscal, R., et al. (2016). Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. [Link]

-

Date, N. S., et al. (2018). Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts. RSC Publishing. [Link]

-

An, H., et al. (2021). Electrocatalytic Hydrogenation of Furanic Compounds: From Mechanism Study to Paired Electrolyzer Design. NSF Public Access Repository. [Link]

-

Abange, S., et al. (2024). A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst. MDPI. [Link]

-

Zhang, Z., et al. (2022). Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. Reaction Chemistry & Engineering. [Link]

-

Sharma, N., et al. (2019). Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass. Defence Life Science Journal. [Link]

-

Zhang, Y., et al. (2024). Direct Hydrogenation of Furfural to 2-Methyltetrahydrofuran over an Efficient Cu–Pd/HY Bimetallic Catalyst. Energy & Fuels. [Link]

-

Zhang, Y., & Cui, Y. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]

-

Gérardy, R., et al. (2014). Novel Pathways to 2,5-Dimethylfuran via Biomass-Derived 5-(Chloromethyl)furfural. ChemSusChem. [Link]

-

Kaufman, D., & Adams, R. (1923). MECHANISM OF HYDROGENATION OF 2-METHYLFURAN. The Journal of Organic Chemistry. [Link]

-

POLITesi. (2015). Hydrogenation of furfural to 2-methylfuran with carbon catalysts. POLITesi. [Link]

-

Carro, J., et al. (2021). Novel and Efficient Biotechnological Approach to Produce 2,5-Diformylfuran from Biomass-Derived 5-Hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering. [Link]

-

ResearchGate. (2017). Vapor phase hydrogenation of 2-methylfuran over noble and base metal catalysts. ResearchGate. [Link]

-

Sharma, N., et al. (2019). Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass. SciSpace. [Link]

-

Veses, A., et al. (2024). 2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate. Sustainable Energy & Fuels. [Link]

-

Murzin, D. Y., & Simakova, I. L. (2021). Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. Johnson Matthey Technology Review. [Link]

Sources

- 1. Furan platform chemicals beyond fuels and plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. politesi.polimi.it [politesi.polimi.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 12. (693d) A High Selective Catalyst for Hydrogenation of 2-Methylfuran to 2-Methyltetrahydrofuran | AIChE [proceedings.aiche.org]

- 13. Selective Hydrogenation of 2‐Methylfuran and 2,5‐Dimethylfuran over Atomic Layer Deposited Platinum Catalysts on Multiwalled Carbon Nanotube and Alumina Supports | Semantic Scholar [semanticscholar.org]

- 14. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 15. Electrocatalytic Hydrogenation of Furanic Compounds: From Mechanism Study to Paired Electrolyzer Design | NSF Public Access Repository [par.nsf.gov]

- 16. Exploring the electrochemical ring hydrogenation of furanic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Synthetic Chemist's Guide to 2,3-Dihydrofuran Derivatives: Strategies, Mechanisms, and Protocols

Foreword: The Enduring Relevance of the 2,3-Dihydrofuran Scaffold

The 2,3-dihydrofuran motif, a five-membered oxygen-containing heterocycle, represents a cornerstone in modern organic synthesis and medicinal chemistry. Its prevalence in a wide array of natural products and pharmaceuticals underscores its significance as a privileged scaffold. From potent antiviral and anticancer agents to essential building blocks in complex molecule synthesis, the utility of 2,3-dihydrofuran derivatives is vast and continually expanding. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic strategies to access this versatile molecular architecture. We will delve into the mechanistic underpinnings of these transformations, offering not just protocols, but a rationale for the experimental choices that lead to successful and efficient synthesis.

I. Foundational Strategies: A Triumvirate of Synthetic Approaches

The synthesis of 2,3-dihydrofurans has evolved significantly, with a diverse toolkit of reactions now available to the synthetic chemist. This guide will focus on three pillars of modern synthetic methodology: organocatalysis, transition-metal catalysis, and intramolecular cyclization. Each of these approaches offers unique advantages in terms of stereocontrol, substrate scope, and functional group tolerance, providing a comprehensive arsenal for tackling a wide range of synthetic challenges.

II. The Rise of Organocatalysis: Asymmetric Synthesis of Chiral 2,3-Dihydrofurans

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, and the construction of 2,3-dihydrofurans is no exception. By employing small organic molecules as catalysts, chemists can achieve high levels of stereocontrol without the need for often toxic and expensive heavy metals. A prominent and highly effective organocatalytic strategy involves a domino Michael-SN2 reaction between 1,3-dicarbonyl compounds and α-bromonitroalkenes, facilitated by a bifunctional organocatalyst.[1]

Mechanistic Rationale: A Symphony of Non-Covalent Interactions

The success of this enantioselective transformation hinges on the dual-activation capability of bifunctional organocatalysts, such as quinine-derived squaramides.[1][2] The squaramide moiety, with its two N-H groups, acts as a hydrogen-bond donor, activating the α-bromonitroalkene electrophile. Simultaneously, the basic tertiary amine of the quinine scaffold activates the 1,3-dicarbonyl nucleophile through deprotonation. This dual activation within the chiral pocket of the catalyst orients the reactants in a specific three-dimensional arrangement, leading to a highly stereoselective Michael addition. The subsequent intramolecular SN2 reaction, where the enolate displaces the bromide, proceeds rapidly to furnish the desired 2,3-dihydrofuran.

Caption: Organocatalytic Domino Michael-SN2 Reaction Workflow.

Field-Proven Experimental Protocol: Enantioselective Synthesis of a 2,3-Dihydrofuran Derivative[2]

Materials:

-

Quinine-derived squaramide organocatalyst (e.g., tert-butyl squaramide quinine amine) (0.01 mmol, 10 mol%)

-

α-bromonitroalkene (0.10 mmol, 1.0 equiv)

-

1,3-dicarbonyl compound (e.g., dimedone) (0.18 mmol, 1.8 equiv)

-

Sodium carbonate (Na₂CO₃) (0.05 mmol, 0.5 equiv)

-

Dichloromethane (DCM) (0.2 mL)

-

Ethyl acetate and n-hexane for chromatography

Procedure:

-

To a clean, dry vial, add the quinine-derived squaramide organocatalyst (0.01 mmol) and sodium carbonate (0.05 mmol).

-

Dissolve these solids in dichloromethane (0.2 mL).

-

To this solution, add the α-bromonitroalkene (0.10 mmol).

-

Finally, add the 1,3-dicarbonyl compound (0.18 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times are typically short, ranging from 1 to 6 hours.[1]

-

Upon completion, directly load the reaction mixture onto a silica gel column for flash chromatography.

-

Elute with a mixture of ethyl acetate and n-hexane to isolate the pure 2,3-dihydrofuran product.

-

Determine the enantiomeric excess (% ee) of the product using chiral high-performance liquid chromatography (HPLC).

| Substrate (α-bromonitroalkene) | Substrate (1,3-dicarbonyl) | Time (h) | Yield (%) | ee (%) |

| (E)-2-bromo-1-nitro-1-phenylethene | Dimedone | 1.5 | >95 | 97 |

| (E)-2-bromo-1-(4-fluorophenyl)-1-nitroethene | Dimedone | 1 | >95 | 95 |

| (E)-2-bromo-1-(4-methoxyphenyl)-1-nitroethene | Dimedone | 6 | >95 | 92 |

| (E)-2-bromo-1-nitro-1-phenylethene | Methyl acetoacetate | 2 | >95 | 89 |

Data adapted from reference[2].

III. The Power of Transition Metals: Catalytic Cycloadditions and Cyclizations

Transition-metal catalysis offers a vast and versatile platform for the synthesis of 2,3-dihydrofuran derivatives. Metals such as palladium, gold, copper, and rhodium can catalyze a variety of transformations, including cycloadditions and intramolecular cyclizations, often with high efficiency and selectivity.[3][4]

A. Palladium-Catalyzed [3+2] Cycloaddition: A Convergent Approach

Palladium catalysis is particularly powerful for [3+2] cycloaddition reactions to construct five-membered rings. One elegant approach involves the reaction of 4-vinyl-4-butyrolactones with ketenes generated in situ from acyl chlorides.[5]

The reaction is believed to proceed through the formation of a zwitterionic intermediate. The palladium(0) catalyst, in conjunction with a suitable ligand like XantPhos, facilitates the reaction between the 4-vinyl-4-butyrolactone and the ketene. This leads to a zwitterionic species that undergoes nucleophilic addition and subsequent intramolecular annulation to afford the 2,3-dihydrofuran product.[5]

Sources

- 1. Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed [3 + 2] Cycloaddition of 4-Vinyl-4-butyrolactones with Ketenes Generated in Situ from Acyl Chlorides: A Method for the Synthesis of Dihydrofurans [organic-chemistry.org]

"2,3-Dihydro-5-methylfuran stability and degradation pathways"

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2,3-Dihydro-5-methylfuran

Executive Summary

2,3-Dihydro-5-methylfuran is a heterocyclic organic compound with significant utility as a synthetic intermediate in the pharmaceutical and materials science sectors. Its structure, featuring a reactive enol ether system within a five-membered ring, imparts a unique chemical profile but also predisposes it to specific degradation pathways. This guide provides a comprehensive technical overview of the stability of 2,3-dihydro-5-methylfuran, detailing its primary degradation routes, including hydrolysis, oxidation, and thermal decomposition. By elucidating the underlying mechanisms and influencing factors, this document serves as a critical resource for researchers, scientists, and drug development professionals for predicting its fate, ensuring formulation stability, and designing robust analytical methods.

Introduction to 2,3-Dihydro-5-methylfuran

2,3-Dihydro-5-methylfuran, a substituted dihydrofuran, is a colorless, volatile, and highly flammable liquid.[1] Its core structure consists of a furan ring where one of the double bonds has been saturated. The presence of the remaining double bond adjacent to the oxygen atom classifies it as a cyclic enol ether, which is the primary determinant of its chemical reactivity and instability.

Chemical Identity and Physicochemical Properties

The fundamental properties of 2,3-Dihydro-5-methylfuran are summarized in the table below, providing essential data for handling, analysis, and safety assessments.

| Property | Value | Reference(s) |

| IUPAC Name | 5-methyl-2,3-dihydrofuran | [1] |

| Synonyms | 2-Methyl-4,5-dihydrofuran, 4,5-Dihydrosylvan | [2] |

| CAS Number | 1487-15-6 | [1][2] |

| Molecular Formula | C₅H₈O | [1][2] |

| Molecular Weight | 84.12 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 82 °C | [4] |

| Density | 0.922 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.432 | [4] |

Chemical Stability and Handling

The stability of 2,3-dihydro-5-methylfuran is inherently limited by its enol ether functionality. Proper storage and handling are paramount to prevent degradation and ensure the integrity of the material for research and development.

-

Storage Conditions: The compound should be stored under refrigerated conditions (2-8°C) to minimize thermal and oxidative degradation.[4] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect it from atmospheric oxygen and moisture.

-

Hazards: It is classified as a highly flammable liquid and vapor.[1] Appropriate safety measures, including storage in a flammable liquids cabinet and avoidance of ignition sources, must be strictly observed.

Primary Degradation Pathways

The principal routes of degradation for 2,3-dihydro-5-methylfuran are hydrolysis, oxidation, and thermal decomposition. Understanding these pathways is crucial for predicting incompatibilities and developing stability-indicating analytical methods.

Hydrolytic Degradation

As an enol ether, 2,3-dihydro-5-methylfuran is highly susceptible to hydrolysis under acidic conditions. The reaction is significantly slower at neutral or basic pH. The degradation proceeds via a well-established mechanism for enol ether hydrolysis, which involves the formation of a key hemiacetal intermediate.[5][6][7]

Mechanism:

-

Protonation: The reaction is initiated by the protonation of the double bond at the α-carbon (C4), which is the most nucleophilic position. This step is rate-limiting.[8]

-

Oxocarbenium Ion Formation: Protonation leads to the formation of a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon (C5) of the oxocarbenium ion.

-

Hemiacetal Intermediate: This attack forms a protonated cyclic hemiacetal, which quickly deprotonates to yield the unstable hemiacetal intermediate.

-

Ring Opening: The hemiacetal undergoes rapid ring-opening to yield the final degradation product, 4-oxopentanal (also known as levulinaldehyde), which exists in equilibrium with its cyclic form, 2-hydroxy-2-methyltetrahydrofuran.[8]

Caption: Acid-catalyzed hydrolysis of 2,3-dihydro-5-methylfuran.

Causality Behind Experimental Choices: When studying hydrolytic stability, it is imperative to use buffered solutions across a range of pH values (e.g., pH 2, 7, 9). The use of acidic conditions (pH 1-3) is expected to cause rapid degradation, confirming this liability. The lack of significant degradation at neutral and basic pH validates the mechanism's dependence on acid catalysis.

Oxidative Degradation

The electron-rich double bond and the allylic protons in 2,3-dihydro-5-methylfuran make it a prime target for oxidative degradation. This can occur through autoxidation upon exposure to air or via reaction with stronger oxidizing agents.[9]

Mechanism (Autoxidation): Autoxidation proceeds via a free-radical chain reaction, a mechanism common to many organic compounds exposed to atmospheric oxygen.[9]

-

Initiation: Formation of an initial radical, often by abstraction of a labile allylic hydrogen atom from the C4 position.

-

Propagation: The resulting radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of 2,3-dihydro-5-methylfuran, propagating the chain reaction and forming a hydroperoxide.

-

Termination: The reaction ceases when two radicals combine.

The primary products, hydroperoxides, are often unstable and can decompose further into a complex mixture of carbonyl compounds, including aldehydes, ketones, and ring-opened products. Reaction with other oxidants like peroxyacids can lead to epoxidation of the double bond, followed by ring opening.[4]

Caption: Free-radical autoxidation of 2,3-dihydro-5-methylfuran.

Thermal Decomposition

In the absence of reactive agents, 2,3-dihydro-5-methylfuran can degrade under thermal stress. While specific experimental data for this exact molecule is scarce, theoretical studies on analogous furan derivatives provide a strong basis for predicting its behavior.[10] The primary pathways involve unimolecular reactions that lead to ring cleavage or rearrangement.

Potential Pathways:

-

Ring Cleavage: Homolytic cleavage of the C-O or C-C bonds within the ring can occur at high temperatures, initiating radical chain reactions. Based on studies of similar molecules, the O(1)-C(2) bond is a likely point of initial cleavage.[10]

-

Dehydrogenation: A potential pathway, observed in the thermal decomposition of 2-methyl-2,5-dihydrofuran, is the elimination of hydrogen to form the more stable aromatic compound, 2-methylfuran.[11]

-

Isomerization and Rearrangement: Intramolecular hydrogen shifts can lead to the formation of carbene intermediates, which subsequently decompose into various acyclic compounds.[12]

Caption: Plausible thermal degradation routes for 2,3-dihydro-5-methylfuran.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 2,3-dihydro-5-methylfuran and identify its degradants, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to exaggerated storage conditions to accelerate decomposition.

Forced Degradation Study Workflow

The following protocol outlines a comprehensive approach to stress testing. The causality behind these conditions is to probe each of the major degradation pathways discussed.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2,3-dihydro-5-methylfuran in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Store at 60°C.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store at 60°C.

-

Neutral Hydrolysis: Dilute the stock solution with water. Store at 60°C.

-

Oxidation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

-

Thermal: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 70°C).

-

Photolytic: Expose a solution to UV/Vis light in a photostability chamber.

-

-

Time Points: Sample each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: For hydrolytic samples, neutralize with an equimolar amount of base or acid, respectively. For oxidative samples, the reaction may be quenched by adding a reducing agent like sodium bisulfite, if necessary for the analytical method.

-

Analysis: Analyze all samples by a stability-indicating analytical method, such as LC-MS.

Caption: Workflow for a forced degradation study.

Analytical Methodology for Degradant Profiling

A robust, stability-indicating analytical method is required to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the technique of choice.

Example HPLC Method:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and Mass Spectrometry (ESI+).

This self-validating system ensures that any newly formed peaks (degradants) are resolved from the parent peak. The mass spectrometer provides mass-to-charge ratio data, which is invaluable for the structural elucidation of unknown degradation products.

Summary and Future Perspectives

2,3-Dihydro-5-methylfuran is a chemically labile molecule whose stability is governed by its enol ether moiety. The primary degradation pathways are acid-catalyzed hydrolysis to 4-oxopentanal and oxidative degradation, likely initiated at the allylic position or the double bond. Thermal stress can also induce decomposition through dehydrogenation or ring cleavage. A thorough understanding of these liabilities is essential for its application in any field, particularly in drug development where product stability and purity are non-negotiable.

Future research should focus on obtaining empirical kinetic data for each degradation pathway to build predictive stability models. Furthermore, identifying and characterizing the full spectrum of minor degradation products under various conditions will provide a more complete picture of its stability profile.

References

-

Kirby, A. J. (2010). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2, (11), 2253-2259.

-

orthocresol. (2017). Mechanism for hydrolysis of enol ether to aldehyde. Chemistry Stack Exchange.

-

ECHEMI. (2021). Mechanism for hydrolysis of enol ether to aldehyde. ECHEMI.

-

Xia, Y., & He, J. (2019). Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran). Journal of the American Chemical Society, 142(1), 576-583.

-

Guidechem. (2021). Mechanism for hydrolysis of enol ether to aldehyde - FAQ. Guidechem.

-

Sigma-Aldrich. (n.d.). 2,3-Dihydro-5-methylfuran 97. Sigma-Aldrich.

-

ResearchGate. (n.d.). Synthesis of 2,3-dihydrofurans. [Diagram]. ResearchGate.

-

PubChem. (n.d.). 2,3-Dihydro-5-methylfuran. National Center for Biotechnology Information.

-

Wellington, C. A., & Walters, W. D. (1961). The thermal decomposition of 2-methyl-2,5-dihydrofuran. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 132-135.

-

MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI.

-

SIELC Technologies. (2018). 2,3-Dihydro-5-methylfuran. SIELC Technologies.

-

Sigma-Aldrich. (n.d.). 2,3-Dihydro-5-methylfuran, 97%. SLS.

-

Google Patents. (1996). Preparation of 2,3-dihydrofurans.

-

ResearchGate. (n.d.). OH oxidation pathways and final products for furan, 2-methylfuran, and 2,5-dimethylfuran. ResearchGate.

-

NIST. (n.d.). Furan, 2,3-dihydro-5-methyl-. NIST Chemistry WebBook.

-

Wang, C., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. National Institutes of Health.

-

Wikipedia. (n.d.). 2,3-Dihydrofuran. Wikipedia.

-

Google Patents. (1978). Preparation of 2,3-dihydrofuran.

-

Benchchem. (n.d.). 2,3-Dihydro-5-methylfuran. Benchchem.

-

Thermo Fisher Scientific. (n.d.). 2,3-Dihydrofuran, 98+%. Thermo Fisher Scientific.

-

Wikipedia. (n.d.). Autoxidation. Wikipedia.

-

Van de Vijver, R., et al. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrofuran - Wikipedia [en.wikipedia.org]

- 4. Rubottom oxidation - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Autoxidation - Wikipedia [en.wikipedia.org]

- 10. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The thermal decomposition of 2-methyl-2,5-dihydrofuran - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

"quantum chemical calculations for 2,3-Dihydro-5-methylfuran"

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2,3-Dihydro-5-methylfuran

Abstract

This technical guide provides a comprehensive walkthrough for performing and interpreting quantum chemical calculations on 2,3-Dihydro-5-methylfuran (C₅H₈O).[1][2][3] Intended for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple procedural list to explain the underlying scientific rationale for methodological choices. We will cover the essential steps from geometry optimization and frequency analysis to the calculation of key electronic properties and spectroscopic parameters. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the computed results.

Introduction: The "Why" and "What" of the Subject

2,3-Dihydro-5-methylfuran is a heterocyclic organic compound belonging to the dihydrofuran family.[1] Furan derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a range of biological activities and unique electronic properties.[4][5] Understanding the three-dimensional structure, electronic landscape, and reactivity of this molecule at a quantum level is crucial for predicting its behavior in various chemical environments, designing derivatives with tailored properties, and interpreting experimental data.

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens to investigate molecular properties that can be difficult or costly to measure experimentally.[4][6] By solving approximations of the Schrödinger equation, we can determine a molecule's equilibrium geometry, vibrational modes, and electronic structure with high accuracy. This guide will focus on a robust and widely accessible computational approach using Density Functional Theory (DFT), a method that provides a favorable balance between computational cost and accuracy for organic molecules.[7][8]

Foundational Theory and Method Selection

The reliability of any computational study hinges on the judicious selection of a theoretical method and a basis set.[9] This choice is not arbitrary; it is dictated by the chemical nature of the system and the properties of interest.

Choosing the Level of Theory: Density Functional Theory (DFT)

For a molecule like 2,3-Dihydro-5-methylfuran, composed of first and second-row elements, Density Functional Theory (DFT) is an excellent choice.[8] Unlike more computationally expensive wavefunction-based methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), DFT calculates the electronic energy based on the electron density, which is a function of only three spatial coordinates.[10]

Causality Behind the Choice:

-

Computational Efficiency: DFT scales favorably with the size of the system, making it practical for the routine study of drug-like organic molecules.

-

Accuracy: Modern DFT functionals, which approximate the exchange-correlation energy, have been extensively benchmarked and can achieve high accuracy for geometries, energies, and other properties of organic compounds.[11][12]

Within DFT, we select the B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior, particularly in systems with heteroatoms like the oxygen in our furan derivative.[7][13]

Selecting the Basis Set: Pople Style 6-311+G(d,p)

A basis set is a collection of mathematical functions (in our case, Gaussian-type orbitals) used to construct the molecular orbitals.[14][15] The size and type of the basis set directly impact the accuracy of the calculation.[9] For this guide, we will use the 6-311+G(d,p) basis set.

Deconstructing the Choice:

-

6-311G: This is a split-valence, triple-zeta basis set.[15] It uses three sets of functions to describe the valence electrons, which are most important for chemical bonding, providing significant flexibility to accurately model the molecular orbitals.

-

+: The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are large and spread out, and they are critical for correctly describing the electron density far from the nucleus, such as in lone pairs (on the oxygen atom) and for calculating properties like electron affinity.[16]

-

(d,p): These are polarization functions . The 'd' on heavy atoms and 'p' on hydrogen atoms allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for an accurate description of chemical bonding and intermolecular interactions.[16]

This combination of the B3LYP functional and the 6-311+G(d,p) basis set represents a robust, well-validated theoretical model chemistry for this class of molecule.[11][17]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps using the Gaussian software package, a widely used program in computational chemistry.[18][19]

Diagram: Overall Computational Workflow

Caption: Relationship between FMOs and chemical reactivity concepts.

Table 2: Calculated Electronic Properties of 2,3-Dihydro-5-methylfuran

| Property | Calculated Value (Hartree) | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | -0.225 | -6.12 |

| LUMO Energy | 0.045 | 1.22 |

| HOMO-LUMO Gap | 0.270 | 7.34 |

| Dipole Moment | 1.35 Debye | - |

Molecular Electrostatic Potential (MEP) The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides a powerful visual tool for identifying reactive sites. [7]* Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In 2,3-Dihydro-5-methylfuran, this is expected around the oxygen atom due to its lone pairs.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This is often seen around the hydrogen atoms.

Spectroscopic Properties: NMR Chemical Shifts

Quantum chemistry can predict NMR spectra, which is invaluable for structure verification. [20][21]The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors.

Protocol 2: NMR Chemical Shift Calculation

-

Use Optimized Geometry: Start with the validated minimum-energy structure from Protocol 1.

-

Set Up the Calculation: The Gaussian route section for a ¹³C and ¹H NMR calculation would be: #p B3LYP/6-311+G(d,p) NMR=GIAO

-

Calculate and Reference: The calculation outputs absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory. [21] δ_sample = σ_TMS - σ_sample

The predicted chemical shifts can then be directly compared to experimental spectra to confirm the molecular structure. [22]

Conclusion

This guide has detailed a robust and scientifically grounded workflow for the quantum chemical analysis of 2,3-Dihydro-5-methylfuran. By employing Density Functional Theory with the B3LYP functional and a 6-311+G(d,p) basis set, we can reliably determine the molecule's three-dimensional structure, validate it as a true minimum through frequency analysis, and probe its electronic characteristics and spectroscopic signatures. The insights gained from the HOMO-LUMO gap, molecular electrostatic potential, and predicted NMR shifts provide a powerful, predictive framework for understanding the molecule's reactivity, stability, and intermolecular interactions, which is of paramount importance in the fields of chemical research and drug discovery.

References

-

Dubnikova, F., & Lifshitz, A. (2002). Isomerization of 2,3-dihydrofuran and 5-methyl-2,3-dihydrofuran: Quantum chemical and kinetics calculations. Journal of Physical Chemistry A, 106(6), 1026-1034. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-5-methylfuran. PubChem Compound Database. [Link]

-

Zaitseva, E. V., et al. (2023). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. Journal of Chemical & Engineering Data. [Link]

-

Rusakova, I. L., & Rusakov, Y. Y. (2026). Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. International Journal of Molecular Sciences, 27(2), 704. [Link]

-

Wi, S., et al. (2017). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. PMC - NIH. [Link]

-

Royal Society of Chemistry. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Books. [Link]

-

Lange, A. W., et al. (2012). Using quantum chemistry to estimate chemical shifts in biomolecules. PMC - NIH. [Link]

-

Rusakov, Y. Y., & Rusakova, I. L. (2021). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. MDPI. [Link]

-

ResearchGate. (2024). Basis set and methods for organic molecules. ResearchGate. [Link]

-

Wikipedia. (n.d.). HOMO and LUMO. Wikipedia. [Link]

-

Gaussian, Inc. (n.d.). Opt. Gaussian.com. [Link]

-

Nelson, P., et al. (2025). Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study. PubMed. [Link]

-

NIST. (n.d.). Furan, 2,3-dihydro-5-methyl-. NIST WebBook. [Link]

-

Reddit. (2024). Guide to identifying HOMO-LUMO of molecules? r/OrganicChemistry. [Link]

-

Gaussian, Inc. (n.d.). Freq. Gaussian.com. [Link]

-

Tribak, Z., et al. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. [Link]

-

Gaussian, Inc. (2020). Freq. Gaussian.com. [Link]

-

Cunningham, I. D., & Paton, R. S. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. [Link]

-

Ukafia, O. P., et al. (2020). Quantum Chemical studies of Furan. ResearchGate. [Link]

-

Protheragen. (n.d.). HOMO and LUMO. Protheragen. [Link]

-

Research Trends. (n.d.). Abstract. Research Trends. [Link]

-

Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem Manual. [Link]

-

University of Regensburg. (n.d.). Geometry Optimization - Basic Considerations. University of Regensburg. [Link]

-

ChemistryViews. (2012). Choosing the Right Basis Set. ChemistryViews. [Link]

-

Wikipedia. (n.d.). Basis set (chemistry). Wikipedia. [Link]

-

Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Royal Society of Chemistry. [Link]

-

YouTube. (2024). Geometry optimization using Gaussian software. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dihydro-3-methylfuran. PubChem Compound Database. [Link]

-

Crimson Publishers. (2019). DFT, Quantum Chemical Study and Biological Effects of a Heterocyclic Molecular. Crimson Publishers. [Link]

-

MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2(3H)-Furanone, dihydro-5-methyl-. Cheméo. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

-

Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central. [Link]

-

NIST. (n.d.). Furan, 2,3-dihydro-5-methyl-. NIST WebBook. [Link]

Sources

- 1. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furan, 2,3-dihydro-5-methyl- [webbook.nist.gov]

- 3. Furan, 2,3-dihydro-5-methyl- [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 9. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]

- 10. Using quantum chemistry to estimate chemical shifts in biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cris.huji.ac.il [cris.huji.ac.il]

- 14. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Research Trends [researchtrends.net]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts | MDPI [mdpi.com]

- 21. books.rsc.org [books.rsc.org]

- 22. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

"2,3-Dihydro-5-methylfuran material safety data sheet (MSDS)"

An In-Depth Technical Guide to the Material Safety Data Sheet of 2,3-Dihydro-5-methylfuran

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the safety considerations for 2,3-Dihydro-5-methylfuran (CAS No. 1487-15-6), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this document contextualizes the data, explains the causality behind safety protocols, and offers field-proven insights for safe handling and emergency preparedness.

Core Chemical and Physical Identity

2,3-Dihydro-5-methylfuran is a heterocyclic organic compound with the molecular formula C₅H₈O.[1] Its identity and fundamental physical properties are crucial for understanding its behavior in a laboratory setting. These characteristics dictate storage conditions, handling procedures, and potential reactions.

| Property | Value | Source |

| IUPAC Name | 5-methyl-2,3-dihydrofuran | [1] |

| Synonyms | 4,5-Dihydro-2-methylfuran | [1] |

| CAS Number | 1487-15-6 | [2] |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 0.922 g/mL at 25 °C | [3][4] |

| Boiling Point | 82 °C | [3][4] |

| Flash Point | -12 °C (10.4 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.432 | [3] |

Comprehensive Hazard Analysis

The primary and most immediate hazard associated with 2,3-Dihydro-5-methylfuran is its high flammability.[1][2] However, a more insidious risk, particularly relevant in a research setting where chemicals may be stored for extended periods, is its potential to form explosive peroxides.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 2 | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapor |

This classification is based on its very low flash point, meaning it can be ignited at temperatures well below ambient conditions.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[5]

The Peroxide Formation Risk

Similar to other cyclic ethers, 2,3-Dihydro-5-methylfuran can react with atmospheric oxygen to form unstable and potentially explosive peroxides.[5][6] This is a critical consideration for laboratory safety, as peroxide crystals can detonate when subjected to heat, friction, or shock.

-

Mechanism Insight : The reaction is often initiated by light and heat and proceeds via a free-radical mechanism at the carbon atom adjacent to the ether oxygen. The presence of the double bond in the dihydrofuran ring can influence the stability and reactivity of the resulting peroxides.

-

Trustworthiness of Protocols : Self-validating systems are essential. All containers of 2,3-Dihydro-5-methylfuran must be dated upon receipt and upon opening.[5][7] A strict testing schedule for peroxides is not merely a recommendation but a critical safety protocol.

Risk Mitigation and Safe Handling Protocols

A proactive approach to risk mitigation is paramount when working with this compound. The following protocols are designed to create a self-validating system of safety.

Storage and Handling Workflow

Proper storage is the first line of defense against both fire and peroxide-related incidents.

Caption: Workflow for Safe Storage and Handling of 2,3-Dihydro-5-methylfuran.

Step-by-Step Protocol for Peroxide Detection

This protocol should be performed periodically and always before heating or concentrating the solvent.[7]

-

Reagent Preparation : Prepare a fresh solution of 10% potassium iodide (KI) in deionized water. Acidify with a few drops of dilute hydrochloric acid just before use.

-

Sample Collection : In a clean glass test tube, add 1-2 mL of the 2,3-Dihydro-5-methylfuran to be tested.

-

Testing : Add an equal volume of the freshly prepared acidic KI solution.

-

Observation : Stopper the tube and shake vigorously for 30 seconds. A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

-

Interpretation : A pale yellow color suggests low levels of peroxides. A distinct brown color indicates high, potentially dangerous levels. Do not proceed with any heating or distillation if the test is positive.

Personal Protective Equipment (PPE)

Selection of appropriate PPE is critical to prevent exposure.

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles and a face shield (8-inch minimum).[6] | Protects against splashes and vapors. |

| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Type ABEK (EN14387) respirator filter is also recommended.[2] | Prevents skin contact. Always inspect gloves for integrity before use. |

| Body | Flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental spills and provides a barrier in case of a flash fire. |

| Respiratory | Use in a well-ventilated area or chemical fume hood.[5] | Prevents inhalation of vapors. |

Emergency Response Procedures

In the event of an emergency, a clear, logical response is crucial.

Spill Response Decision Tree

Caption: Emergency Decision Tree for a 2,3-Dihydro-5-methylfuran Spill.

First Aid Measures

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[5][7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[5]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[5][6]

Toxicological Profile

There is limited specific toxicological data available for 2,3-Dihydro-5-methylfuran.[5] Much of the assessment is based on its similarity to other furan derivatives and general principles of organic solvents.

-

Routes of Exposure : The primary routes of exposure in a laboratory setting are inhalation of vapors and skin contact.[5]

-

Potential Health Effects :

-

Data Gaps : No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound.[5] Therefore, it is crucial to handle it with the assumption that it may pose these risks until proven otherwise, minimizing exposure at all times.

Disposal and Decontamination

All waste containing 2,3-Dihydro-5-methylfuran must be treated as hazardous waste.

-

Waste Disposal : Dispose of contents and container to an approved waste disposal plant.[5][6] Do not dispose of it down the drain.

-

Decontamination : Equipment and glassware should be rinsed with a suitable solvent (e.g., acetone) in a chemical fume hood. The rinsate must be collected as hazardous waste.

Conclusion

2,3-Dihydro-5-methylfuran is a valuable reagent in research and development, but its safe use demands a comprehensive understanding of its hazards. Its high flammability and potential for peroxide formation are the most significant risks. By implementing the robust handling protocols, emergency plans, and risk mitigation strategies outlined in this guide, researchers can confidently and safely utilize this compound in their work. The foundation of safety lies not just in following procedures but in understanding the scientific principles that make them necessary.

References

-

PubChem. (n.d.). 2,3-Dihydro-5-methylfuran. National Center for Biotechnology Information. Retrieved from [Link]

-

SLS. (n.d.). 2,3-Dihydro-5-methylfuran, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dihydroxy-methylfuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Elevate. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources